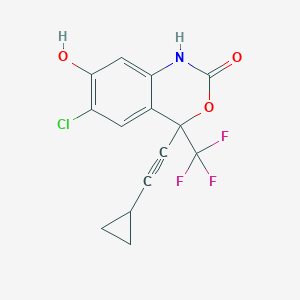

rac 7-Hydroxy Efavirenz

Description

Efavirenz (B1671121) as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV-1 Treatment

Efavirenz is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that play a pivotal role in combating HIV-1. nih.gov

Role of Efavirenz in Highly Active Antiretroviral Therapy (HAART)

Highly Active Antiretroviral Therapy (HAART) regimens, which combine multiple antiretroviral agents, are the standard of care for HIV-1 infection. Efavirenz has been a key component of these regimens, often used in combination with other antiretroviral drugs like nucleoside reverse transcriptase inhibitors (NRTIs). pharmgkb.orgcore.ac.uk The use of combination therapy is essential to suppress viral replication effectively and prevent the development of drug resistance.

Mechanisms of Efavirenz Antiviral Action

The antiviral activity of Efavirenz is targeted and specific to the lifecycle of HIV-1.

Efavirenz exerts its therapeutic effect by directly binding to and inhibiting the viral enzyme reverse transcriptase. This enzyme is critical for the virus as it transcribes the viral RNA genome into DNA, a necessary step for the integration of viral genetic material into the host cell's genome. pharmgkb.orgnih.gov Unlike nucleoside RTIs, which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs like Efavirenz bind to a different, non-catalytic site on the enzyme known as the NNRTI pocket. This binding induces a conformational change in the enzyme, thereby blocking its function. pharmgkb.org

The antiviral activity of Efavirenz is contingent upon its intracellular conversion to an active triphosphorylated form. The rate of this phosphorylation can differ depending on the cell type. This active form is what ultimately interferes with the generation of DNA copies from viral RNA, which is essential for the synthesis of new virus particles.

Inhibition of Viral RNA-Directed DNA Polymerase (Reverse Transcriptase)

Overview of Efavirenz Metabolism and Metabolite Formation

Efavirenz undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. This metabolic process results in the formation of several hydroxylated metabolites, which are subsequently conjugated, typically with glucuronic acid, to facilitate their excretion from the body. These hydroxylated metabolites are generally considered to be inactive against HIV-1.

Major Metabolic Pathways of Efavirenz

The metabolism of Efavirenz proceeds via several pathways, with two primary hydroxylation routes identified.

The dominant metabolic pathway for Efavirenz is 8-hydroxylation, a reaction primarily catalyzed by the CYP2B6 enzyme, leading to the formation of 8-hydroxyefavirenz (B1664214). pharmgkb.orgresearchgate.net This metabolite is the most abundant one found. In vitro studies using human liver microsomes have shown that 8-hydroxyefavirenz accounts for approximately 77.5% of the total metabolism of Efavirenz. nih.govresearchgate.netnih.gov

Below is a table summarizing the key enzymes and resulting primary metabolites of Efavirenz:

| Parent Compound | Metabolite | Primary Enzyme | Metabolic Pathway Contribution (in vitro) |

| Efavirenz | 8-Hydroxy Efavirenz | CYP2B6 | ~77.5% |

| Efavirenz | rac-7-Hydroxy Efavirenz | CYP2A6 | ~22.5% |

8-Hydroxylation to 8-Hydroxyefavirenz (8-OH EFV) via CYP2B6 (Major Pathway)

The principal metabolic route for Efavirenz is 8-hydroxylation, a reaction predominantly catalyzed by the CYP2B6 enzyme, to form 8-hydroxyefavirenz (8-OH EFV). pharmgkb.orgnih.govresearchgate.net This pathway is considered the major clearance mechanism for the drug. researchgate.netpharmgkb.org Studies have shown that other CYP enzymes, including CYP3A4, CYP3A5, CYP1A2, and even CYP2A6, may play minor roles in this specific metabolic step. pharmgkb.org The rate of formation of 8-OH EFV can vary considerably among individuals, a factor largely attributed to genetic polymorphisms in the CYP2B6 gene. pharmgkb.orgresearchgate.net

Secondary Metabolism and Glucuronidation of Hydroxylated Metabolites

Following the initial hydroxylation, the primary metabolites, 8-OH EFV and 7-OH EFV, undergo further secondary metabolism. pharmgkb.orgpharmgkb.org A key step in this process is glucuronidation, a phase II metabolic reaction where a glucuronic acid moiety is attached to the hydroxylated metabolites. This process is facilitated by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7. asm.orginfekt.ch Glucuronidation increases the water solubility of the metabolites, preparing them for excretion from the body, primarily in the urine. pharmgkb.orginfekt.ch The resulting glucuronide conjugates, such as 8-hydroxy-EFV-glucuronide and 7-hydroxy-EFV-glucuronide, are major circulating forms of Efavirenz metabolites in humans. infekt.ch

Formation of Dihydroxylated Metabolites (e.g., 8,14-dihydroxyefavirenz (B8820817), 7,8-dihydroxyefavirenz)

Efavirenz metabolism can also lead to the formation of dihydroxylated metabolites. pharmgkb.orgnih.gov For instance, the primary metabolite 8-OH EFV can be further hydroxylated to form 8,14-dihydroxyefavirenz, a reaction also primarily catalyzed by CYP2B6. pharmgkb.orgresearchgate.net Additionally, the formation of 7,8-dihydroxyefavirenz has been identified as a minor product of phase 1 biotransformation. researchgate.net Interestingly, in vitro studies have suggested that 8,14-dihydroxyefavirenz may not be directly formed from 8-hydroxyefavirenz, but rather that the glucuronide or sulfate (B86663) conjugate of 8-hydroxyefavirenz might undergo 14-hydroxylation in vivo. nih.govresearchgate.net

Quantitative Contribution of 7-Hydroxy Efavirenz to Overall Efavirenz Metabolism

While the 8-hydroxylation pathway is the dominant route for Efavirenz metabolism, the 7-hydroxylation pathway makes a quantitatively significant contribution. In vitro studies using human liver microsomes have demonstrated that 7-hydroxyefavirenz (B1416612) and 8-hydroxyefavirenz account for approximately 22.5% and 77.5% of the total primary Efavirenz metabolism, respectively. nih.govresearchgate.netpharmgkb.orggu.se This indicates that nearly a quarter of the initial metabolic clearance of Efavirenz proceeds through the formation of 7-OH EFV. pharmgkb.org The relative contribution of this pathway can become more important in individuals with reduced CYP2B6 activity due to genetic variations. asm.org

Stereochemistry and Enantiomeric Considerations of Efavirenz and its Metabolites (rac vs. S-enantiomer)

Efavirenz possesses a chiral center at the C4 position of the benzoxazine (B1645224) ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Efavirenz and (R)-Efavirenz. nih.govmdpi.com The commercially available formulation of Efavirenz contains only the (S)-enantiomer, which is the pharmacologically active form against HIV-1. researchgate.netrjppd.org

The stereochemistry of Efavirenz has significant implications for its metabolism. The CYP2B6 enzyme exhibits stereoselectivity, preferentially metabolizing the (S)-enantiomer to (S)-8-hydroxyEFV. researchgate.netnih.gov In contrast, the formation of (S)-7-hydroxyEFV is another key metabolic step. researchgate.net The term "rac-7-Hydroxy Efavirenz" refers to a racemic mixture, which contains equal amounts of both the (S)- and (R)-enantiomers of 7-Hydroxy Efavirenz. While the parent drug is administered as a single enantiomer, the study of the racemic mixture of its metabolites can be important for analytical and research purposes. In vitro studies have investigated both the racemic mixtures and the individual (S)-enantiomers of Efavirenz metabolites to understand their biological activities and interactions with enzymes. nih.gov

Rationale for Investigating rac-7-Hydroxy Efavirenz as a Distinct Research Entity

The investigation of rac-7-Hydroxy Efavirenz as a distinct research entity is driven by several key factors. Firstly, as a significant, albeit minor, metabolite, a thorough understanding of its formation, further metabolism, and potential biological activities is essential for a complete picture of Efavirenz's disposition in the body. nih.gov Secondly, given the high inter-individual variability in Efavirenz plasma concentrations, which can be influenced by the activity of both CYP2B6 and CYP2A6, studying the metabolites of both major and minor pathways is crucial for personalized medicine approaches. asm.orgasm.org

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMDZAYFVCXHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology and Reaction Mechanisms of Rac 7 Hydroxy Efavirenz Formation

Identification of Cytochrome P450 Enzymes Involved in 7-Hydroxylation

The formation of 7-hydroxy efavirenz (B1671121) is a result of the catalytic activity of specific cytochrome P450 enzymes. Research has identified a principal enzyme responsible for this metabolic step, with minor contributions from other CYPs.

Principal Role of CYP2A6

In Vitro Kinetic Analysis of 7-Hydroxylation

The characterization of the enzymatic reaction leading to 7-hydroxy efavirenz has been further elucidated through in vitro kinetic studies. These analyses provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

Michaelis-Menten Kinetics

The formation of 7-hydroxy efavirenz from efavirenz in human liver microsomes follows Michaelis-Menten kinetics. nih.gov This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. wikipedia.org The key parameters derived from this model are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

In studies with human liver microsomes, the average Km value for the formation of 7-hydroxyefavirenz (B1416612) was found to be approximately 14.7 μM. nih.gov This value is comparable to the Km for the formation of 8-hydroxyefavirenz (B1664214) (approximately 12.7 μM), suggesting similar affinities of the respective primary enzymes for the efavirenz substrate. nih.gov However, there is considerable variability in the in vitro intrinsic clearances (Vmax/Km) for 7-hydroxylation among different human liver microsome samples, indicating significant inter-individual differences in this metabolic pathway. nih.gov

| Metabolite | Kinetic Model | Average Km (μM) | Reference |

|---|---|---|---|

| 7-Hydroxy Efavirenz | Michaelis-Menten | 14.7 | nih.gov |

| 8-Hydroxy Efavirenz | Michaelis-Menten | 12.7 | nih.gov |

Inhibition Studies

Inhibition studies are instrumental in identifying the specific enzymes responsible for a metabolic reaction. Various compounds have been investigated for their potential to inhibit the formation of 7-hydroxy efavirenz.

Isoniazid (B1672263), an antituberculosis drug, has been identified as a potent time-dependent inhibitor of efavirenz 7-hydroxylation. asm.org This inhibition was observed in both human liver microsomes and with recombinant CYP2A6, confirming the role of CYP2A6 in this pathway and suggesting a potential for drug-drug interactions. asm.org The inhibition by isoniazid was consistent with mechanism-based inhibition, where the inhibitor is metabolically activated by the enzyme to a species that then inactivates the enzyme. asm.orgdrugbank.com

Other antituberculosis drugs, such as rifampin and pyrazinamide (B1679903), have also been shown to inhibit the formation of 7-hydroxyefavirenz, although they are considered weaker inhibitors compared to isoniazid. asm.org Rifampin exhibited noncompetitive inhibition with an apparent inhibition constant (Ki) of 368 μM, while pyrazinamide showed mixed competitive-noncompetitive inhibition with a Ki of 637 μM. asm.org

| Inhibitor | Type of Inhibition | Ki or KI (μM) | Enzyme System | Reference |

|---|---|---|---|---|

| Isoniazid | Time-dependent (Mechanism-based) | 15 | Recombinant CYP2A6 | asm.orgdrugbank.com |

| Isoniazid | Time-dependent (Mechanism-based) | 30 | Human Liver Microsomes | asm.orgdrugbank.com |

| Rifampin | Noncompetitive | 368 | Human Liver Microsomes | asm.org |

| Pyrazinamide | Mixed competitive-noncompetitive | 637 | Human Liver Microsomes | asm.org |

Molecular Mechanisms of CYP2A6-Mediated 7-Hydroxylation

The molecular mechanism of CYP2A6-mediated 7-hydroxylation of efavirenz involves the typical cytochrome P450 catalytic cycle. This process begins with the binding of the efavirenz substrate to the active site of the CYP2A6 enzyme. Subsequently, the heme iron in the enzyme's active site is reduced, followed by the binding of molecular oxygen. This leads to the formation of a highly reactive oxygen species that is capable of abstracting a hydrogen atom from the 7-position of the efavirenz molecule. A subsequent rebound of the hydroxyl radical results in the formation of the 7-hydroxy efavirenz metabolite.

The specific structural features of the CYP2A6 active site accommodate the efavirenz molecule in an orientation that favors hydroxylation at the 7-position. The interaction between the substrate and the amino acid residues lining the active site determines the regioselectivity of the hydroxylation reaction. The potent mechanism-based inhibition by isoniazid further supports the direct involvement of the CYP2A6 catalytic machinery, as this type of inhibition requires metabolic activation of the inhibitor within the enzyme's active site. asm.org

Comparison of 7-Hydroxylation Pathway with Other Efavirenz Metabolic Pathways

The primary metabolic pathways for Efavirenz are hydroxylation at the 7- and 8-positions of the molecule. nih.govresearchgate.net The 8-hydroxylation pathway is the predominant route for Efavirenz clearance, while the 7-hydroxylation pathway, which forms 7-hydroxyefavirenz, represents a significant, albeit secondary, route. nih.govnih.gov In vitro studies using human liver microsomes (HLMs) have demonstrated that 8-hydroxylation accounts for approximately 77.5% of the total metabolism, whereas 7-hydroxylation contributes the remaining 22.5%. nih.govresearchgate.netnih.gov

The enzymatic catalysts for these two primary hydroxylation reactions are distinct. The formation of 8-hydroxyefavirenz is mainly catalyzed by the polymorphic enzyme CYP2B6. nih.govcapes.gov.brcapes.gov.br While CYP2B6 is the principal enzyme, minor contributions to 8-hydroxylation have also been attributed to CYP3A4, CYP3A5, CYP1A2, and CYP2A6. researchgate.netpharmgkb.org In contrast, the 7-hydroxylation pathway is almost exclusively mediated by CYP2A6. nih.govnih.gov This makes Efavirenz a potentially valuable tool for studying the in vivo activity of both CYP2B6 and CYP2A6. nih.govnih.gov

The difference in the contribution of these pathways is also reflected in their metabolic efficiency. The intrinsic clearance (CLint) for the formation of 8-hydroxyefavirenz is, on average, 3.2 times higher than that for 7-hydroxyefavirenz. nih.gov Similarly, the rate of formation for 8-hydroxyefavirenz in HLMs is approximately 7.7-fold higher than that of 7-hydroxyefavirenz. nih.gov

| Feature | 7-Hydroxylation Pathway | 8-Hydroxylation Pathway |

| Primary Metabolite | 7-Hydroxy Efavirenz | 8-Hydroxy Efavirenz |

| Principal Enzyme | CYP2A6 nih.govnih.govpharmgkb.org | CYP2B6 nih.govcapes.gov.brcapes.gov.br |

| Other Contributing Enzymes | Minimal | CYP2A6, CYP3A4, CYP1A2 researchgate.netpharmgkb.org |

| Contribution to Overall Metabolism (in vitro) | ~22.5% nih.govresearchgate.netpharmgkb.org | ~77.5% nih.govresearchgate.net |

| Relative Intrinsic Clearance (CLint) | Lower (Approx. 3.2-fold less than 8-OH) nih.gov | Higher nih.gov |

| Relative Formation Rate (in HLMs) | Lower (Approx. 7.7-fold less than 8-OH) nih.gov | Higher nih.gov |

Following primary hydroxylation, both 7-hydroxyefavirenz and 8-hydroxyefavirenz can undergo further secondary metabolism. acs.org Both metabolites are substrates for further oxidation, leading to the formation of dihydroxylated metabolites. nih.govresearchgate.net This secondary oxidation is primarily catalyzed by CYP2B6 for both hydroxylated intermediates. nih.govresearchgate.netresearchgate.net However, the kinetics of this secondary metabolism differ; the metabolism of 8-hydroxyefavirenz to a dihydroxylated product by CYP2B6 follows a substrate inhibition model, while the metabolism of 7-hydroxyefavirenz follows standard Michaelis-Menten kinetics. researchgate.net

| Substrate | Catalyzing Enzyme | Kinetic Model | Vmax (pmol/min/pmol P450) | Km (μM) |

| 7-Hydroxy Efavirenz | CYP2B6 | Michaelis-Menten researchgate.net | 1.3 researchgate.net | 62.4 researchgate.net |

| 8-Hydroxy Efavirenz | CYP2B6 | Substrate Inhibition researchgate.net | 4.21 researchgate.net | 23.2 researchgate.net |

Pharmacokinetics of Rac 7 Hydroxy Efavirenz

Formation Rates of 7-Hydroxy Efavirenz (B1671121) In Vitro and In Vivo

The primary enzyme responsible for the formation of 7-hydroxy efavirenz is cytochrome P450 2A6 (CYP2A6). researchgate.netpharmgkb.orgpharmgkb.orgresearchgate.net While CYP2B6 is the principal enzyme for the major metabolic route of 8-hydroxylation, CYP2A6 also shows some contribution to this pathway. researchgate.netpharmgkb.org Kinetic analyses in HLM samples have shown variability in the formation rates of efavirenz metabolites. researchgate.net For the formation of 7-hydroxy efavirenz, the kinetics are generally described by the Michaelis-Menten equation. researchgate.netresearchgate.net

Further studies have indicated that both 7-hydroxy efavirenz and 8-hydroxy efavirenz can be further oxidized to dihydroxylated metabolites, a reaction primarily catalyzed by CYP2B6. researchgate.netpharmgkb.orgresearchgate.net

Table 1: In Vitro Formation of 7-Hydroxy Efavirenz

| Parameter | Finding | Primary Enzyme | Reference |

|---|---|---|---|

| Contribution to Overall Efavirenz Metabolism | ~22.5% | CYP2A6 | researchgate.netpharmgkb.org |

| Kinetic Model | Michaelis-Menten Equation | CYP2B6 | researchgate.netresearchgate.net |

| Further Metabolism | Oxidation to dihydroxylated metabolites | CYP2B6 | researchgate.netpharmgkb.orgresearchgate.net |

Distribution of 7-Hydroxy Efavirenz in Biological Compartments

The distribution of 7-hydroxy efavirenz has been quantified in various biological fluids and tissues, providing insight into its penetration and potential effects within different body compartments.

Following oral administration of efavirenz, 7-hydroxy efavirenz is quantifiable in plasma. pharmgkb.org In a study involving individuals genotyped for various cytochrome P450 enzymes, the plasma concentrations of 7-hydroxy efavirenz were measured alongside other metabolites. infekt.ch One individual in this study exhibited plasma levels of 7-hydroxy efavirenz at 11 ng/mL. infekt.ch

The penetration of 7-hydroxy efavirenz into the central nervous system has been evaluated by measuring its concentration in cerebrospinal fluid (CSF). In a study comparing two different doses of efavirenz, the geometric mean concentration of 7-hydroxy efavirenz in the CSF was found to be 0.6 ng/mL for both dosing groups. oup.comoup.comnih.gov However, in many subjects, the concentrations were below the lower limit of quantification (0.625 ng/mL). oup.com

Further analysis has shown that the glucuronidated form of 7-hydroxy efavirenz (7OH-EFV-gln) is present in the CSF, with concentrations ranging from 0-13 ng/mL. infekt.ch The median CSF to plasma ratio for 7OH-EFV-gln was 0.44%. infekt.ch

Studies using murine models have provided evidence of the distribution of hydroxylated efavirenz metabolites, including 7-hydroxy efavirenz, in various tissues. Following treatment, hydroxylated efavirenz was detected in the liver, brain, spleen, and heart. acs.orgnih.gov The presence of these metabolites in brain tissue is of particular interest for understanding the neurological effects of efavirenz. acs.orgnih.gov While specific concentrations of 7-hydroxy efavirenz in brain tissue are not detailed, the detection of its hydroxylated form confirms its ability to cross the blood-brain barrier. acs.orgnih.gov

Table 2: Distribution of 7-Hydroxy Efavirenz

| Compartment | Concentration / Finding | Reference |

|---|---|---|

| Plasma | 11 ng/mL (in one genotyped individual) | infekt.ch |

| Cerebrospinal Fluid (CSF) | Geometric Mean: 0.6 ng/mL | oup.comoup.comnih.gov |

| 7OH-EFV-gln: 0-13 ng/mL | infekt.ch | |

| Brain Tissue | Detected in murine models | acs.orgnih.gov |

Cerebrospinal Fluid (CSF) Exposure

Elimination and Further Metabolism of 7-Hydroxy Efavirenz

Once formed, 7-hydroxy efavirenz undergoes further metabolic processes, primarily through conjugation, to facilitate its elimination from the body.

The primary route for the elimination of hydroxylated efavirenz metabolites is through glucuronidation. pharmgkb.org In vitro studies have shown that 7-hydroxy efavirenz is a substrate for various UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.com Unlike the direct N-glucuronidation of efavirenz, which is specifically catalyzed by UGT2B7, the glucuronidation of its hydroxy metabolites involves almost all UGT isoforms. tandfonline.com

The formation rate of 7-hydroxy-efavirenz-glucuronide does not show the large inter-individual variability observed with efavirenz-N-glucuronide formation. pharmgkb.org This conjugated metabolite is then excreted, primarily in the urine. pharmgkb.org The presence of 7-hydroxy-efavirenz-glucuronide has been confirmed in both plasma and CSF. infekt.chbohrium.comnih.gov In one study, an individual had a plasma concentration of 7-hydroxy-efavirenz-glucuronide of 6932 ng/mL. infekt.ch

Further Hydroxylation to Dihydroxylated Metabolites

Following its formation, rac-7-Hydroxy Efavirenz undergoes further metabolism through oxidation. In vitro studies using human liver microsomes (HLM) have demonstrated that 7-hydroxyefavirenz (B1416612) is a substrate for further hydroxylation, leading to the formation of novel dihydroxylated metabolites. nih.govacs.org The primary enzyme responsible for this secondary metabolic step is Cytochrome P450 2B6 (CYP2B6). nih.govacs.orgasm.org

These resulting dihydroxylated compounds are distinct from 8,14-dihydroxyefavirenz (B8820817). nih.govacs.org Investigations have shown that 8,14-dihydroxyefavirenz was not detected in vitro when either efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz (B1664214) were used as substrates. nih.govacs.org However, 8,14-dihydroxyefavirenz has been quantified in plasma samples from individuals who have taken efavirenz, suggesting that in a living system (in vivo), the glucuronide or sulfate (B86663) conjugate of 8-hydroxyefavirenz might be the substrate for the subsequent 14-hydroxylation. nih.gov The metabolism of efavirenz is thus a complex process that involves unique secondary metabolic pathways. nih.gov

Population Pharmacokinetic Modeling of 7-Hydroxy Efavirenz

Population pharmacokinetic (PK) modeling is a statistical method used to understand and quantify the variability in drug concentrations among a patient population. Several population-based PK models have been developed to characterize the disposition of efavirenz and its primary hydroxylated metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz. nih.govnih.govdntb.gov.ua

These models typically describe the disposition of efavirenz using a two-compartment model, while a one-compartment model is often sufficient to describe the pharmacokinetics of its hydroxyl-metabolites. nih.gov The goal of these models is to identify and quantify the impact of various covariates—such as demographic, environmental, and genetic factors—on the pharmacokinetics of efavirenz and its metabolites, including the formation of 7-hydroxyefavirenz. nih.govnih.gov By analyzing plasma concentration data from groups of subjects, these models help to explain the sources of interindividual variability. asm.orgnih.gov

Factors Influencing Variability in 7-Hydroxy Efavirenz Pharmacokinetics

The plasma concentrations of 7-hydroxyefavirenz, and its parent compound efavirenz, exhibit significant variability among individuals. asm.orgfrontiersin.org This variability is influenced by a combination of genetic and non-genetic factors. asm.orgfrontiersin.orgnih.gov Population pharmacokinetic studies have been instrumental in identifying these factors, which primarily include genetic variations in drug-metabolizing enzymes and, to a lesser extent, certain patient characteristics. asm.orgnih.gov

Genetic Polymorphisms in Metabolizing Enzymes (e.g., CYP2A6, CYP2B6)

Genetic variations in cytochrome P450 (CYP) enzymes are a major source of pharmacokinetic variability for efavirenz and its metabolites. nih.govnih.gov

The table below summarizes the influence of key genetic polymorphisms on the pharmacokinetics of efavirenz and its 7-hydroxy metabolite.

| Gene | Polymorphism | Effect on Pharmacokinetics | Reference(s) |

| CYP2A6 | rs10853742 | Independently associated with lower plasma 7-hydroxyefavirenz concentrations. | researchgate.net |

| CYP2A6 | -48A→C | Independently associated with lower plasma 7-hydroxyefavirenz concentrations. | researchgate.net |

| CYP2B6 | c.516G>T (rs3745274) | The T/T genotype is associated with significantly higher efavirenz plasma concentrations and decreased clearance. This indirectly affects the 7-hydroxylation pathway. | frontiersin.orgnih.gov |

| CYP2B6 | rs2279345 | Associated with a lower plasma 7-hydroxyefavirenz:efavirenz ratio. | researchgate.net |

Non-Genetic Factors (e.g., sex, weight, body mass index)

While genetic factors are the predominant drivers of variability, some non-genetic factors have also been investigated for their potential influence on efavirenz and its metabolites' pharmacokinetics. asm.orgnih.gov

Studies exploring the impact of factors like sex, weight, and body mass index (BMI) have produced somewhat inconsistent results. nih.govfrontiersin.org One population pharmacokinetic analysis that utilized fat-free mass (FFM) and fat mass (FM) found that FFM was a significant covariate for the apparent oral clearance of efavirenz, while fat mass influenced the apparent peripheral volume of distribution. asm.org Another study reported that the apparent volume of distribution of efavirenz may be larger in females, potentially due to differences in body composition. asm.orgnih.gov

However, other research has found no significant effect of gender, age, or BMI on median efavirenz plasma concentrations. frontiersin.org A study in 94 HIV-infected Ghanaian patients provided demographic data for a population where efavirenz concentrations were measured, as detailed in the table below, though the analysis focused primarily on genetic predictors. nih.gov

| Characteristic | Mean (± Standard Deviation) | Range |

| Age (years) | 39 (±8) | N/A |

| Body Weight (kg) | 54 (±11) | N/A |

| Body Mass Index ( kg/m ²) | 19.3 (±3.9) | N/A |

| Sex (Female) | 47% | N/A |

Data from a study population of 94 HIV-infected Ghanaian patients. nih.gov

Drug Interactions Involving Rac 7 Hydroxy Efavirenz Metabolism

Inhibition of CYP2A6-Mediated 7-Hydroxylation by Concomitant Medications

The co-administration of certain medications can inhibit the activity of CYP2A6, thereby reducing the formation of 7-hydroxy efavirenz (B1671121). This inhibition can be particularly relevant for drugs commonly prescribed to HIV-infected individuals, such as those for tuberculosis or depression.

Impact of Antituberculosis Drugs (e.g., Isoniazid)

Isoniazid (B1672263), a key component of antituberculosis therapy, has been identified as a potent inhibitor of CYP2A6. nih.govoup.com Studies have shown that isoniazid can cause a time-dependent inhibition of efavirenz 7-hydroxylation. nih.gov This mechanism-based inactivation of CYP2A6 by isoniazid is a crucial factor in the clinically observed drug-drug interaction where efavirenz plasma concentrations become paradoxically elevated in patients with the CYP2B66/6 genotype during co-treatment for tuberculosis. nih.govoup.com In individuals with this genotype, who already have reduced CYP2B6 activity, the alternative metabolic pathway through CYP2A6 becomes more critical for efavirenz clearance. cpicpgx.orgoup.com By inhibiting CYP2A6, isoniazid effectively blocks this compensatory pathway, leading to higher efavirenz levels. oup.com In vitro studies using human liver microsomes have demonstrated the inhibitory effect of isoniazid on CYP2A6-mediated efavirenz 7-hydroxylation. nih.gov Other antituberculosis drugs like rifampin and pyrazinamide (B1679903) have shown only weak inhibition of this pathway. nih.gov

Table 1: In Vitro Inhibition of Efavirenz 7-Hydroxylation by Antituberculosis Drugs

| Drug | Inhibition Potency | Mechanism | Reference |

|---|---|---|---|

| Isoniazid | Potent | Time-dependent inhibition, mechanism-based inactivation | nih.gov |

| Rifampin | Weak | Weak inhibition | nih.gov |

| Pyrazinamide | Weak | Weak inhibition | nih.gov |

| Ethambutol | No significant inhibition | Not an inhibitor of this pathway | nih.gov |

Induction of CYP2A6 Activity by Other Compounds

Conversely, some compounds can induce the activity of CYP2A6, potentially increasing the rate of 7-hydroxy efavirenz formation. Chronic administration of efavirenz itself has been shown to induce CYP2A6 activity. iu.edunih.govnih.gov This induction appears to be independent of the CYP2B6 genotype. iu.edunih.gov Studies in healthy volunteers have shown that chronic efavirenz treatment significantly increases CYP2A6 activity, with considerable inter-subject variability. iu.edunih.gov This auto-induction of CYP2A6 could enhance the clearance of efavirenz through the 7-hydroxylation pathway over time. Other drugs known to induce CYP2A6, such as phenobarbital (B1680315) and rifampin, could also theoretically increase the metabolism of efavirenz to 7-hydroxy efavirenz, although specific studies on this interaction with rac-7-hydroxy efavirenz are less detailed. mdpi.com

Biological and Toxicological Relevance of Rac 7 Hydroxy Efavirenz

Antiviral Activity of 7-Hydroxy Efavirenz (B1671121)

The primary therapeutic action of efavirenz is the inhibition of HIV-1 reverse transcriptase. However, its metabolites, including 7-Hydroxy Efavirenz, have been scrutinized to determine their contribution to this antiviral effect.

Evaluation of HIV-1 Reverse Transcriptase Inhibition

Studies have consistently shown that the hydroxylated metabolites of efavirenz, including 7-Hydroxy Efavirenz, are essentially inactive against HIV-1. drugbank.commdpi.com While the parent drug, efavirenz, effectively inhibits the HIV-1 reverse transcriptase enzyme, its metabolic conversion to 7-Hydroxy Efavirenz does not contribute to the direct antiviral pharmacology. drugbank.commdpi.com Research using HIV green fluorescent protein single-round infectivity assays has demonstrated that at clinically relevant concentrations, 7-Hydroxy Efavirenz is minimally effective at inhibiting viral replication. nih.gov

Neurobiological Effects and Neurotoxicity

Despite its limited antiviral activity, 7-Hydroxy Efavirenz, along with other metabolites, is implicated in the neurobiological side effects associated with efavirenz therapy.

Contribution to Neuropsychiatric Symptoms and Neurocognitive Impairment Associated with Efavirenz

Efavirenz treatment is frequently associated with a range of neuropsychiatric symptoms, including dizziness, insomnia, impaired concentration, depression, and in severe cases, psychosis and suicidal ideation. oup.comresearchgate.net While high plasma concentrations of efavirenz are a known risk factor, there is growing evidence that its metabolites contribute to this neurotoxicity. nih.govresearchgate.net Both 7-Hydroxy Efavirenz and the more abundant 8-Hydroxy Efavirenz have been shown to be neurotoxic. acs.orgacs.org These metabolites can damage neurons, potentially leading to or worsening neurocognitive impairment. researchgate.net

Effects on Brain Cholesterol Metabolism (CYP46A1 Activation)

Recent research has uncovered an interesting interaction between efavirenz metabolites and brain cholesterol metabolism, specifically through the activation of the enzyme CYP46A1 (cholesterol 24-hydroxylase). acs.org This enzyme is crucial for cholesterol turnover in the brain. nih.gov It has been found that hydroxylation of efavirenz at the 7-position, creating 7-Hydroxy Efavirenz, enhances the activation of CYP46A1 at lower concentrations of the metabolite. nih.govacs.org

Allosteric Activation of CYP46A1 by 7-Hydroxy Efavirenz

Research has established that 7-Hydroxy Efavirenz (7-OH-EFV) functions as an allosteric activator of CYP46A1. mdpi.comacs.orgnih.gov This means it enhances the enzyme's activity by binding to a site distinct from the active site where the substrate, cholesterol, binds. researchgate.net Studies using purified CYP46A1 have identified two main allosteric sites on the enzyme's surface: one for (S)-Efavirenz and another for the neurotransmitter L-glutamate. nih.govresearchgate.netnih.gov 7-OH-EFV, along with its dihydroxy metabolite 7,8-dihydroxy-EFV, has been shown to interact with the (S)-EFV allosteric binding site. nih.govnih.gov This interaction enhances the enzyme's catalytic efficiency in converting cholesterol to 24-hydroxycholesterol (B1141375) (24HC), the primary mechanism for cholesterol elimination from the brain. acs.orgnih.govacs.org The binding of 7-OH-EFV to the allosteric site induces a conformational change in the enzyme that facilitates its primary function without directly competing with the natural substrate. ebi.ac.ukucsd.eduacs.org

Impact on Acetyl-CoA and Acetylcholine (B1216132) Levels in Brain

Activation of CYP46A1 has downstream effects on crucial brain biomolecules. Acetyl-CoA is a vital cofactor in numerous cellular processes, including the synthesis of the neurotransmitter acetylcholine (ACh) from choline. nih.gov Studies in 5XFAD mice treated with (rac)-7,8-dihydroxy EFV showed a modest increase in the brain content of both acetyl-CoA and acetylcholine. mdpi.comresearchgate.netnih.gov The treatment led to a 120% increase in the total acetyl-CoA pool in brain homogenates. nih.gov Despite this increase, the effect was quantitatively lower than the increases observed with Efavirenz and the 8,14-dihydroxy EFV metabolite. nih.gov This suggests that while 7-hydroxy metabolites of EFV can influence this pathway, their in vivo efficacy may be less pronounced than other related compounds. nih.gov

| Treatment Compound | Effect on Brain Acetyl-CoA Levels | Effect on Brain Acetylcholine Levels |

|---|---|---|

| (S)-Efavirenz | Highest Increase | Increased |

| (rac)-8,14-dihydroxy Efavirenz | Moderate to High Increase | Increased |

| (rac)-7,8-dihydroxy Efavirenz | Lowest Increase | Increased |

Role of Stereoisomers of 7-Hydroxy Efavirenz in Biological Activity

The biological activity of many pharmaceutical compounds is dependent on their stereochemistry. However, for the activation of CYP46A1 by Efavirenz and its metabolites, the position of the hydroxyl group appears to be more critical than the compound's spatial configuration. nih.govmdpi.com

In vitro studies have demonstrated that both the (S) enantiomers and the racemic mixtures of 7-OH-EFV and its related metabolites can activate purified CYP46A1. researchgate.net Research explicitly shows that the spatial configuration of these compounds does not significantly affect either the degree of CYP46A1 activation or the allosteric sites to which they bind. nih.govnih.gov For example, both (rac)-7,8-dihydroxy EFV and (S)-7,8-dihydroxy EFV interact with the allosteric site for (S)-EFV. nih.gov

Furthermore, spectral titration studies have identified the stereoisomers of 7,8-dihydroxy EFV as weak binders to the active site of CYP46A1. nih.gov This is considered a potential advantage for in vivo applications, as it would minimize competition with cholesterol, the enzyme's natural substrate, for binding to the catalytic site, thereby reducing the likelihood of enzyme inhibition. nih.gov

Analytical Methodologies for Quantification of Rac 7 Hydroxy Efavirenz

Chromatographic Techniques

Chromatographic techniques are the cornerstone for the separation and quantification of rac-7-Hydroxy Efavirenz (B1671121) from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods due to their high specificity, sensitivity, and reproducibility. researchgate.net

HPLC methods, often coupled with UV detection, provide a robust and reliable means for the determination of Efavirenz and its metabolites. researchgate.netijpras.com For instance, a reverse-phase HPLC (RP-HPLC) method has been developed for the quantification of Efavirenz impurities, which can be adapted for its hydroxylated metabolites. researchgate.net These methods typically utilize a C18 column for separation. researchgate.netresearchgate.net

A study detailed an RP-HPLC method using an Agilent Eclipse XDB C18 column with a mobile phase of acetonitrile (B52724) and water, achieving quantification at a UV detection wavelength of 240 nm. researchgate.netijpbs.com Another HPLC method employed a mobile phase of acetonitrile and 1% isopropanol (B130326) in water, with UV detection at 256 nm. High-Performance Thin-Layer Chromatography (HPTLC) has also been explored for the estimation of Efavirenz in human plasma, offering a simpler and faster alternative for routine analysis. In one HPTLC method, separation was achieved on silica (B1680970) gel plates with a mobile phase of dichloromethane (B109758) and methanol, and quantification was performed at 247 nm.

LC-MS/MS has emerged as the gold standard for the quantification of rac-7-Hydroxy Efavirenz, offering superior sensitivity and selectivity compared to HPLC-UV. plos.orgsemanticscholar.org This technique is particularly advantageous for detecting the low concentrations of metabolites typically found in biological fluids. researchgate.netliverpool.ac.uk

Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of Efavirenz and its hydroxylated metabolites, including 7-Hydroxy Efavirenz, in various biological matrices like plasma, cerebrospinal fluid (CSF), and urine. bohrium.comresearchgate.netresearchgate.net These methods often involve a protein precipitation step for sample preparation, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer. plos.orgnih.gov

For instance, one method utilized a TSQ Endura LC-MS/MS system with heated electron spray ionization in negative mode for the detection of Efavirenz and its metabolites. liverpool.ac.uk Another study described a method with a measuring range of 125–25,000 ng/mL for 7-Hydroxy Efavirenz. researchgate.net The precursor-to-product ion transitions are specific for each analyte, ensuring accurate quantification. For Efavirenz, a common transition monitored is m/z 314.2 → 243.9. plos.org

High-Performance Liquid Chromatography (HPLC)

Method Development and Validation for Biological Matrices (e.g., plasma, urine, CSF)

The development and validation of analytical methods for quantifying rac-7-Hydroxy Efavirenz in biological matrices are performed in accordance with guidelines from regulatory bodies like the FDA. nih.govplos.orgnih.gov This ensures the reliability, reproducibility, and accuracy of the obtained results. The validation process encompasses several key parameters. semanticscholar.orgnih.gov

Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. nih.gov In HPLC and LC-MS/MS methods, this is achieved through a combination of chromatographic separation and specific detection. For LC-MS/MS, the use of multiple reaction monitoring (MRM) provides a high degree of specificity by monitoring a specific precursor ion and its characteristic product ion. mdpi.com The absence of interfering peaks at the retention time of the analyte in blank matrix samples demonstrates the method's selectivity.

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netsemanticscholar.org For LC-MS/MS methods, the LOQ for Efavirenz metabolites can be as low as the picogram-per-milliliter range, which is essential for detecting the low levels of 7-Hydroxy Efavirenz. semanticscholar.org For example, a validated method reported an LOQ of 0.2 ppm for certain Efavirenz impurities. researchgate.net Another LC-MS/MS method for Efavirenz in human plasma achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL. plos.org

Linearity demonstrates the proportionality of the analytical signal to the concentration of the analyte over a defined range. semanticscholar.orgnih.gov Calibration curves are constructed by plotting the peak area response against known concentrations of the analyte. ijpsonline.com A linear relationship is typically indicated by a correlation coefficient (r²) greater than 0.99. semanticscholar.orgijpsonline.com The calibration range should encompass the expected concentrations of the analyte in the biological samples. nih.gov For instance, a validated LC-MS/MS method for Efavirenz and its metabolites had a measuring range of 125–25,000 ng/mL for 7-Hydroxy Efavirenz. researchgate.net Another method for Efavirenz in plasma demonstrated linearity over a concentration range of 1.0–2,500 ng/mL. plos.org

Interactive Data Tables

Table 1: HPLC Method Parameters for Efavirenz and Related Compounds

| Parameter | Method 1 researchgate.netijpbs.com | Method 2 | Method 3 (HPTLC) |

| Column | Agilent Eclipse XDB C18 | Inertsil ODS-3V C18 | Aluminum-backed silica gel 60F254 |

| Mobile Phase | Acetonitrile: Water (60:40 v/v) | Acetonitrile: 1% IPA in Water (80:20 v/v) | Dichloromethane: Methanol (5:0.3 v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | N/A |

| Detection | UV at 240 nm | UV at 256 nm | Densitometry at 247 nm |

| Linearity Range | 12.5-200.0 µg/mL | 15-45 µg/mL (for EFV) | 200-1400 ng/band |

| LOD | 3.6 ng/mL | 0.065 µg/mL (for EFV) | N/A |

| LOQ | 11 ng/mL | 0.198 µg/mL (for EFV) | 200 ng/band |

Table 2: LC-MS/MS Method Validation Parameters for Efavirenz and Metabolites

| Parameter | Method A researchgate.net | Method B plos.org | Method C ufrgs.br |

| Analyte | 7-Hydroxy Efavirenz | Efavirenz | Efavirenz |

| Matrix | Plasma | Human Plasma | Rat Plasma |

| Linearity Range | 125–25,000 ng/mL | 1.0–2,500 ng/mL | 10.0–1,500 ng/mL |

| Correlation Coefficient (r²) | >0.99 | >0.99 | N/A |

| LLOQ | 125 ng/mL | 1.0 ng/mL | 10.0 ng/mL |

| Intra-day Precision (%RSD) | N/A | 2.41% - 6.42% | 1.80% - 10.49% |

| Inter-day Precision (%RSD) | N/A | 3.03% - 9.18% | 4.72% - 10.28% |

| Accuracy | Met EMA guidelines | 95.2% - 112% | 93.54% - 105.73% |

Accuracy and Precision

The validation of an analytical method ensures that the measurements are reliable. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.

Stability of Analyte

Analyte stability is a critical parameter in bioanalytical method validation, ensuring that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Studies have specifically investigated the stability of Efavirenz metabolites in human plasma.

Notably, rac-7-Hydroxy Efavirenz has been shown to be unstable under several common laboratory storage and handling conditions. A study designed to validate an LC-MS/MS method for Efavirenz and its metabolites reported significant degradation of 7-hydroxyefavirenz (B1416612) in plasma. nih.govresearchgate.net This instability presents a major challenge for its accurate quantification in clinical samples and necessitates specific handling procedures, such as avoiding heat treatment for biosafety purposes, which can cause substantial loss of the analyte. nih.govresearchgate.net

Table 1: Stability of rac-7-Hydroxy Efavirenz in Human Plasma

| Condition | Duration | Analyte Loss |

|---|---|---|

| Room Temperature | 24 hours | 46% - 69% |

| -20°C Storage | 90 days | 17% - 50% |

| Heat Treatment | 1 hour at 60°C | 90% - 95% |

Data sourced from Bordin et al., 2021. nih.gov

Application of Analytical Methods in Preclinical and Clinical Studies

Analytical methods for rac-7-Hydroxy Efavirenz are applied in various research settings to elucidate the metabolic pathways of Efavirenz and to understand the pharmacokinetic profile of its metabolites.

In Vitro Drug Metabolism Assays (e.g., Human Liver Microsomes)

In vitro systems, particularly human liver microsomes (HLMs), are widely used to study the metabolic fate of drugs. These assays are instrumental in identifying the enzymes responsible for metabolite formation. For Efavirenz, metabolism studies have demonstrated that the formation of 7-hydroxy Efavirenz is a minor pathway compared to the principal 8-hydroxylation route. researchgate.net

Research using HLMs has identified the specific cytochrome P450 isozyme responsible for this metabolic step.

Table 2: In Vitro Metabolism of Efavirenz to 7-Hydroxy Efavirenz

| In Vitro System | Key Finding | Primary Enzyme | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Formation of 7-hydroxy Efavirenz is a secondary metabolic pathway. | CYP2A6 | researchgate.net |

These assays typically involve incubating the parent drug with HLMs and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, followed by LC-MS/MS analysis to quantify the formed metabolite. researchgate.net Such studies are crucial for predicting potential drug-drug interactions, especially those involving inhibition or induction of the CYP2A6 enzyme.

In Vivo Pharmacokinetic Profiling

The analysis of rac-7-Hydroxy Efavirenz in biological samples from in vivo studies provides insight into its formation, distribution, and elimination in a living system. Quantitative analysis has been performed on samples from HIV patients undergoing Efavirenz therapy. researchgate.net

These studies have revealed that phase II metabolites, which are conjugated forms of the primary metabolites, can be present at significant concentrations. For instance, the glucuronidated form of 7-hydroxy Efavirenz (7OH-EFV-gln) has been detected in cerebrospinal fluid (CSF). researchgate.net The instability of 7-hydroxy Efavirenz, as noted previously, poses a significant challenge, and concentrations in patient plasma have sometimes been found to be below the lower limit of quantification, likely due to sample pre-treatment methods. nih.govresearchgate.net

Pharmacogenetic factors also play a crucial role in the in vivo profile of this metabolite. The activity of the CYP2A6 enzyme, which can vary between individuals due to genetic polymorphisms, has been linked to plasma concentrations of 7-hydroxy Efavirenz. researchgate.net

Table 3: Key Findings from In Vivo Studies on rac-7-Hydroxy Efavirenz

| Study Type | Biological Matrix | Key Finding | Reference |

|---|---|---|---|

| Metabolite Profiling | Plasma, CSF, Urine | Phase II metabolite 7OH-EFV-gln detected in CSF, sometimes at higher concentrations than other primary metabolites. | researchgate.net |

| Metabolite Profiling | Plasma | Quantification is challenging due to analyte instability; concentrations can be below the limit of quantification. | nih.govresearchgate.net |

These in vivo findings underscore the importance of robust and sensitive analytical methods that can overcome stability issues to accurately profile the disposition of minor but potentially relevant metabolites like rac-7-Hydroxy Efavirenz.

Future Research Directions

Further Elucidation of Stereospecific Metabolism and Biological Activity of rac-7-Hydroxy Efavirenz (B1671121) Enantiomers

Efavirenz is administered as a single (S)-enantiomer. Its metabolism, however, can lead to the formation of racemic or stereospecific metabolites. The 7-hydroxylation of Efavirenz is a less predominant metabolic pathway compared to 8-hydroxylation. pharmgkb.orgnih.gov This reaction is primarily catalyzed by the enzyme CYP2A6. pharmgkb.orgnih.govnih.gov

Comprehensive In Vivo Pharmacodynamic Studies of 7-Hydroxy Efavirenz

While in vitro studies have provided initial insights, comprehensive in vivo studies are necessary to understand the pharmacodynamic effects of 7-Hydroxy Efavirenz in a whole-organism context. acs.orgasm.org Such studies should investigate the distribution of 7-Hydroxy Efavirenz and its conjugates, such as 7-Hydroxy Efavirenz-glucuronide, in various tissues, including the central nervous system (CNS). bohrium.comnih.gov

Key research questions include determining the extent to which 7-Hydroxy Efavirenz and its metabolites cross the blood-brain barrier and their subsequent effects on neuronal function. acs.org Investigating the potential for these metabolites to modulate the activity of neurotransmitter systems or other cellular pathways within the brain is of particular importance. nih.govresearchgate.net These in vivo studies will be vital for correlating metabolite concentrations with potential physiological and behavioral outcomes.

Clinical Relevance of 7-Hydroxy Efavirenz in Patient Management

The clinical implications of 7-Hydroxy Efavirenz formation and accumulation in patients receiving Efavirenz therapy require further exploration. This involves investigating its association with adverse events and its potential utility as a biomarker.

Association with Neuropsychiatric Adverse Events and Neurocognitive Outcomes

Efavirenz treatment is frequently associated with neuropsychiatric adverse events (NPAEs), ranging from dizziness and sleep disturbances to more severe symptoms like depression and psychosis. frontiersin.orgoup.comnih.gov While the parent drug, Efavirenz, and its major metabolite, 8-Hydroxy Efavirenz, have been the primary focus of neurotoxicity research, the contribution of 7-Hydroxy Efavirenz remains less clear. researchgate.netoup.comoup.com

Future clinical studies should aim to quantify the concentrations of 7-Hydroxy Efavirenz and its conjugates in the cerebrospinal fluid (CSF) of patients and correlate these levels with the incidence and severity of NPAEs and changes in neurocognitive performance. bohrium.comnih.govoup.comresearchgate.net This will help to determine if this metabolite plays a significant role in the CNS side effects of Efavirenz.

Potential as a Biomarker for Efavirenz Exposure or Toxicity

The significant inter-individual variability in Efavirenz metabolism, largely due to genetic polymorphisms in the CYP2B6 enzyme, complicates its therapeutic management. nih.govnih.gov While the 8-hydroxy pathway is the major route of Efavirenz metabolism, the 7-hydroxy pathway, mediated by CYP2A6, may become more significant in individuals with reduced CYP2B6 activity. nih.gov

Integration of Metabolomics and Advanced Analytical Techniques in Research

The application of advanced analytical techniques, such as high-resolution mass spectrometry-based metabolomics, will be instrumental in future research on 7-Hydroxy Efavirenz. d-nb.infonih.gov These approaches can provide a more comprehensive and unbiased view of the metabolic profile of Efavirenz in biological samples.

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying rac-7-Hydroxy Efavirenz in biological matrices, and how do their sensitivity and specificity compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity (detection limits ≤1 ng/mL) and specificity for distinguishing enantiomers. Key validation parameters include linearity (R² ≥0.99), precision (CV <15%), and recovery rates (85–115%) . Alternative methods like NMR spectroscopy are preferred for structural elucidation but lack quantification robustness in complex matrices .

Q. How does the pharmacokinetic profile of rac-7-Hydroxy Efavirenz differ from its parent compound, Efavirenz, in preclinical models?

- Methodological Answer : Comparative studies in rodent models require crossover designs with controlled dosing (e.g., 10 mg/kg oral administration). Plasma samples collected at 0, 1, 3, 6, and 24 hours post-dose are analyzed via LC-MS/MS. Key parameters include half-life (t₁/₂), AUC₀–24, and metabolic clearance rates. Efavirenz typically exhibits higher AUC due to slower hepatic glucuronidation, whereas rac-7-Hydroxy Efavirenz shows faster renal excretion .

Q. What in vitro assays are recommended to assess the CYP450 inhibition potential of rac-7-Hydroxy Efavirenz?

- Methodological Answer : Use human liver microsomes (HLMs) with probe substrates (e.g., CYP3A4: midazolam; CYP2B6: bupropion). Incubate rac-7-Hydroxy Efavirenz at concentrations spanning 0.1–100 μM. Measure IC₅₀ values via LC-MS/MS and apply the Cheng-Prusoff equation to calculate Ki. Include positive controls (e.g., ketoconazole for CYP3A4) to validate assay reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxicity data for rac-7-Hydroxy Efavirenz across different experimental models?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., species-specific CYP2B6 expression differences). Validate findings via in vitro (neuronal cell lines) and in vivo (transgenic mice with humanized CYP2B6) models. Apply meta-analysis to quantify heterogeneity (I² statistic) and adjust for covariates like dosing regimen or blood-brain barrier permeability .

Q. What factorial design strategies optimize the synthesis of rac-7-Hydroxy Efavirenz to minimize enantiomeric impurities?

- Methodological Answer : Employ a 2³ factorial design to test variables: reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions for enantiomeric excess (ee >98%). Confirm purity via chiral HPLC and X-ray crystallography .

Q. How should a theoretical framework be developed to explain rac-7-Hydroxy Efavirenz’s role in mitochondrial oxidative stress?

- Methodological Answer : Ground the hypothesis in the "redox-cycling hypothesis" of EFV metabolites. Use computational models (e.g., DFT calculations) to predict electron-transfer pathways. Validate experimentally by measuring ROS levels (DCFDA assay) in HepG2 cells and mitochondrial membrane potential (JC-1 staining). Link findings to existing theories of quinone-mediated toxicity .

Q. What statistical methods address non-normal distributions in rac-7-Hydroxy Efavirenz pharmacokinetic data from small-sample primate studies?

- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank for paired AUC comparisons) or Bayesian hierarchical models to account for inter-individual variability. Use bootstrapping (1,000 iterations) to estimate confidence intervals for skewed parameters like Cₘₐₓ .

Q. How do researchers balance in vitro and in vivo findings when extrapolating rac-7-Hydroxy Efavirenz’s hepatotoxicity risk to humans?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolic data (HLM intrinsic clearance) with in vivo organ-specific exposure. Validate with human hepatocyte cultures and compare to clinical case reports of Efavirenz-induced liver injury. Adjust for interspecies differences in CYP2B6 expression .

Methodological Best Practices

- Data Contradiction Analysis : Replicate conflicting studies under standardized conditions (e.g., ISO 17025 guidelines) and perform Bland-Altman plots to assess systematic biases .

- Theoretical Alignment : Explicitly link experimental outcomes to overarching frameworks (e.g., free radical theory of aging for neurotoxicity studies) to strengthen mechanistic claims .

- Ethical Reporting : Disclose enantiomer-specific toxicity data in appendices, adhering to FAIR data principles for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.